molecular formula C25H30N6O B3007782 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide CAS No. 1904419-87-9

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide

カタログ番号 B3007782
CAS番号: 1904419-87-9
分子量: 430.556
InChIキー: YTTJVIUQOFBMBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H30N6O and its molecular weight is 430.556. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Interaction Studies

  • The compound shows potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models suggest a significant role of the N1 aromatic ring in steric binding interactions with the receptor (Shim et al., 2002).

Synthesis and Evaluation in Pharmacology

  • Heterocyclic analogues of this compound have been synthesized and evaluated as potential antipsychotic agents, demonstrating significant in vivo activities in behavioral models (Norman et al., 1996).

In Silico and Biological Evaluation

  • A multicomponent cyclocondensation reaction involving similar compounds has been developed, leading to the creation of polyhydroquinoline scaffolds. These compounds have been evaluated for antibacterial, antitubercular, and antimalarial activities, revealing noticeable activities against first-line drugs (Sapariya et al., 2017).

Structure-Activity Relationships

  • Analysis of pyrazole derivatives as cannabinoid receptor antagonists indicates that specific structural requirements are crucial for potent and selective CB1 receptor antagonistic activity. The most potent compounds in this series are used for further pharmacological investigations (Lan et al., 1999).

Enantioselective Synthesis Process

  • A novel synthesis process for a CGRP receptor inhibitor, involving this compound, has been developed. It includes a stereoselective synthesis method and the creation of chiral indazolyl amino ester subunits (Cann et al., 2012).

Metabolism and Disposition Studies

  • The compound has been studied in the context of its metabolism and disposition in humans, particularly as an orexin 1 and 2 receptor antagonist. Its elimination and metabolite profiles have been extensively analyzed (Renzulli et al., 2011).

特性

IUPAC Name

5-(3-methylphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-16-6-5-7-18(14-16)23-21(15-26-30-23)25(32)29-19-10-12-31(13-11-19)24-20-8-3-4-9-22(20)27-17(2)28-24/h5-7,14-15,19H,3-4,8-13H2,1-2H3,(H,26,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTJVIUQOFBMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。